molecular formula C24H21FN2O5S B10832890 Aminobenzoxazole analog 1

Aminobenzoxazole analog 1

Cat. No.: B10832890
M. Wt: 468.5 g/mol
InChI Key: BSRLERQMZLOWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aminobenzoxazole analog 1 is a derivative of benzoxazole, a bicyclic compound consisting of a benzene ring fused with an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminobenzoxazole analog 1 can be synthesized using various methods. One common approach involves the reaction of 2-aminophenol with isothiocyanates in the presence of sodium iodide and sodium chloride as catalysts. This reaction is typically carried out in an aqueous medium under mild conditions, resulting in moderate to high yields of the desired product . Another method involves the use of acetic acid as an electrolyte in an electrochemical cell, which provides a cleaner reaction pattern with minimal impurities .

Industrial Production Methods

Industrial production of this compound often involves scalable and environmentally friendly methods. The use of inexpensive mediators and solvents, such as ethanol and water, under mild conditions is preferred. Electrochemical synthesis is particularly advantageous due to its scalability and the absence of metal catalysts .

Mechanism of Action

The mechanism of action of aminobenzoxazole analog 1 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit chemerin-induced calcium signaling through ChemR23 internalization in plasmacytoid dendritic cells . This inhibition is crucial for its potential therapeutic effects in various diseases.

Comparison with Similar Compounds

Aminobenzoxazole analog 1 can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific biological activities and the ability to undergo diverse chemical reactions under mild conditions.

Properties

Molecular Formula

C24H21FN2O5S

Molecular Weight

468.5 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-[6-(hydroxymethyl)-1,3-benzoxazol-2-yl]-2-(4-methylsulfonylphenyl)propanamide

InChI

InChI=1S/C24H21FN2O5S/c1-33(30,31)19-9-5-17(6-10-19)20(12-15-2-7-18(25)8-3-15)23(29)27-24-26-21-11-4-16(14-28)13-22(21)32-24/h2-11,13,20,28H,12,14H2,1H3,(H,26,27,29)

InChI Key

BSRLERQMZLOWBH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(CC2=CC=C(C=C2)F)C(=O)NC3=NC4=C(O3)C=C(C=C4)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.